molecular formula C13H13F3O2 B15165239 Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate CAS No. 198632-96-1

Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate

Cat. No.: B15165239
CAS No.: 198632-96-1
M. Wt: 258.24 g/mol
InChI Key: PORFCWIMSXAPCN-UHFFFAOYSA-N
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Description

Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate is a chemical compound characterized by its unique structure, which includes a benzyl group attached to a trifluorobut-2-enoate moiety. This compound is of interest in various scientific and industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate typically involves the reaction of benzyl chloride with trifluorobut-2-enoic acid in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired compound.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully monitored to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted benzyl derivatives.

Scientific Research Applications

Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate finds applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate exerts its effects depends on its specific application. For instance, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways to achieve therapeutic outcomes.

Comparison with Similar Compounds

Ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate is unique due to its trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:

  • This compound: Contains a trifluoromethyl group.

  • Ethyl 3-benzyl-4,4,4-difluorobut-2-enoate: Similar structure but with one less fluorine atom.

  • Ethyl 3-benzyl-4,4,4-trichlorobut-2-enoate: Contains chlorine atoms instead of fluorine.

These compounds differ in their reactivity and applications due to the presence of different substituents.

Properties

CAS No.

198632-96-1

Molecular Formula

C13H13F3O2

Molecular Weight

258.24 g/mol

IUPAC Name

ethyl 3-benzyl-4,4,4-trifluorobut-2-enoate

InChI

InChI=1S/C13H13F3O2/c1-2-18-12(17)9-11(13(14,15)16)8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

PORFCWIMSXAPCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(CC1=CC=CC=C1)C(F)(F)F

Origin of Product

United States

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